2-Methyl-4-(1-pyrrolidinyl)phenol
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)phenol is a biologically significant compound belonging to the class of alkylaminophenols. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(pyrrolidin-1-yl)phenol can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid. This method is favored due to its mild reaction conditions and high yield . The reaction typically proceeds as follows:
Reactants: An aldehyde, pyrrolidine, and a boronic acid.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at room temperature.
Catalysts: A catalyst, such as palladium, may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of 2-methyl-4-(pyrrolidin-1-yl)phenol may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The phenol group in 2-methyl-4-(pyrrolidin-1-yl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-methyl-4-(pyrrolidin-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-Methyl-4-(pyrrolidin-1-yl)phenol can be compared with other alkylaminophenols and pyrrolidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both amine and phenol groups in 2-methyl-4-(pyrrolidin-1-yl)phenol provides unique chemical reactivity and biological activity.
- The pyrrolidine ring enhances the compound’s three-dimensional structure, contributing to its diverse pharmacological properties .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 |
InChI Key |
LUKQPGYGARKPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)O |
Origin of Product |
United States |
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